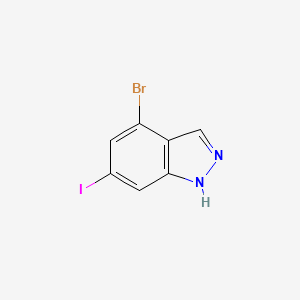

4-Bromo-6-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBZGMHXQRHPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646162 | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-97-8 | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-6-iodo-1H-indazole chemical properties

An In-Depth Technical Guide to 4-Bromo-6-iodo-1H-indazole for Advanced Chemical Research

Executive Summary

This compound is a di-halogenated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its structural arrangement, featuring an indazole core with bromine and iodine substituents at the C4 and C6 positions respectively, provides two distinct reactive centers for synthetic modification. This differential reactivity allows for selective, sequential functionalization, making it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, reactivity, and applications, with a focus on its utility for researchers and professionals in pharmaceutical development.

Introduction to Halogenated Indazoles

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][3] Halogenated indazoles, in particular, serve as crucial intermediates, enabling the introduction of diverse functional groups through modern cross-coupling reactions.[2][4] this compound stands out due to the presence of two different halogens, offering chemists precise control over molecular elaboration. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions is a key feature that underpins its synthetic utility.[5]

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| CAS Number | 885518-97-8 | [7][8][9] |

| Molecular Formula | C₇H₄BrIN₂ | [6] |

| Molecular Weight | 322.93 g/mol | [6][10] |

| Physical Form | Solid | [10] |

| InChI Key | VOEAVIHSGOANQS-UHFFFAOYSA-N | [10] |

| Purity | Typically ≥95% | [7][10] |

| Storage | Refrigerator | [10] |

Synthesis and Mechanistic Insights

The synthesis of di-halogenated indazoles often involves multi-step sequences starting from readily available precursors. A common strategy involves the halogenation of a pre-formed indazole core. For instance, the synthesis of a related compound, 6-bromo-3-iodo-1H-indazole, is achieved by the direct iodination of 6-bromo-1H-indazole using iodine in the presence of a base like potassium hydroxide.[3]

A plausible and efficient route to this compound would likely involve a similar late-stage iodination or bromination of a mono-halogenated indazole precursor, or the cyclization of a suitably substituted o-toluidine derivative.[11]

Representative Experimental Protocol: Iodination of 6-Bromo-1H-indazole

This protocol for a related isomer illustrates the general methodology for C-I bond formation on an indazole ring.[3]

-

Dissolution: Dissolve 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF).

-

Base Addition: Add potassium hydroxide (KOH) (2.0 equiv.) to the solution and stir.

-

Iodination: Slowly add a solution of iodine (I₂) (1.5 equiv.) in DMF dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for approximately 3 hours, monitoring progress by TLC.

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid.

-

Isolation: A solid precipitate will form. Filter the solid, wash with water, and dry under vacuum to yield the 6-bromo-3-iodo-1H-indazole product.[3]

Causality: The use of a strong base like KOH is crucial to deprotonate the indazole N-H, forming the indazolide anion. This anion is significantly more nucleophilic than the neutral indazole, facilitating the electrophilic substitution reaction with iodine at the electron-rich C3 position.

Spectroscopic Profile

The structural characterization of this compound relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine and iodine substituents. A broad singlet for the N-H proton is also characteristic, though its position can vary.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The carbons directly attached to the halogens (C4 and C6) will exhibit chemical shifts influenced by the electronegativity and size of the attached halogen.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 322.93 g/mol .[6][10] The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (¹²⁷I).

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthesis lies in its capacity for selective, sequential cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference allows for selective functionalization at the C6 position while leaving the C4 bromine intact for a subsequent transformation.

Commonly employed transformations include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.[3][5]

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[5]

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[5]

-

Heck Coupling: Formation of C-C bonds with alkenes.[3]

Trustworthiness through Self-Validation: A typical experimental design would involve first performing a Suzuki coupling at a low catalyst loading and temperature to selectively react at the C6-I position. After purification of the mono-coupled product (4-bromo-6-aryl-1H-indazole), the reaction conditions (e.g., higher temperature, different ligand) can be modified to facilitate a second coupling reaction at the C4-Br position. This step-wise approach provides unambiguous validation of the differential reactivity.

Applications in Medicinal Chemistry

This compound is a high-value intermediate for synthesizing complex drug candidates. Its utility is particularly pronounced in the development of kinase inhibitors for cancer therapy, where the indazole core often serves as a hinge-binding motif.[11][12] By using the sequential cross-coupling strategy described above, medicinal chemists can rapidly generate libraries of analogues, attaching different chemical moieties at the C4 and C6 positions to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Safety and Handling

As a halogenated organic compound and active chemical intermediate, this compound must be handled with appropriate care.

-

GHS Hazard Statements :

-

Precautionary Measures :

References

-

PubChem. (n.d.). 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole. Retrieved from [Link]

-

He, W., Zhang, R., & Cai, M. (2016). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6, 43605. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-1H-indazole. Retrieved from [Link]

-

Generic Website. (n.d.). 4-Bromo-1-methyl-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-1H-indazole-6-carboxylic acid. Retrieved from [Link]

-

Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [chemicalbook.com]

- 7. This compound | CAS#:885518-97-8 | Chemsrc [chemsrc.com]

- 8. 1H-Indazole,4-broMo-6-iodo-(885518-97-8) 1H NMR [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 6-Bromo-4-iodo-1H-indazole | 885519-41-5 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-Bromo-1H-indazole-6-carboxylic acid [myskinrecipes.com]

- 13. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.de [fishersci.de]

- 15. fishersci.com [fishersci.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Bromo-6-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of this compound

The indazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The strategic placement of halogen atoms on this privileged scaffold provides medicinal chemists with versatile handles for further molecular elaboration through cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound is a particularly valuable, yet synthetically challenging, building block. The distinct reactivity of the bromine and iodine substituents allows for selective and sequential functionalization, making it a highly sought-after intermediate in the synthesis of complex drug candidates.

This in-depth technical guide provides a comprehensive overview of a robust synthetic route to this compound. Moving beyond a simple recitation of procedural steps, this guide delves into the causality behind the experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.

Strategic Overview of the Synthetic Approach

Direct sequential halogenation of the 1H-indazole core to achieve the desired 4-bromo-6-iodo substitution pattern is fraught with challenges due to the inherent regioselectivity of electrophilic aromatic substitution on the indazole ring system, which typically favors positions 3, 5, and 7. Therefore, a more reliable and controllable strategy involves the construction of the indazole ring from a pre-functionalized aniline precursor.

The synthetic pathway detailed herein is a multi-step process commencing with a commercially available substituted aniline, and proceeding through a series of transformations to install the required bromine and iodine atoms before the key diazotization and intramolecular cyclization to form the target indazole.

PART 1: Synthesis of the Key Intermediate: 3-Bromo-5-iodo-2-methylaniline

The cornerstone of this synthetic strategy is the preparation of the appropriately substituted 2-methylaniline precursor. This section outlines a logical and experimentally grounded sequence for its synthesis.

Step 1a: Acetylation of 3-Bromo-5-iodoaniline

The initial step involves the protection of the amino group of a suitable starting material, such as 3-bromo-5-iodoaniline, as an acetanilide. This is a crucial maneuver to moderate the activating effect of the amino group and to prevent unwanted side reactions during subsequent transformations. The acetyl group can be readily removed in a later step.

-

To a stirred solution of 3-bromo-5-iodoaniline (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid, add acetic anhydride (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-bromo-5-iodophenyl)acetamide.

| Parameter | Value |

| Starting Material | 3-Bromo-5-iodoaniline |

| Reagent | Acetic Anhydride |

| Solvent | Dichloromethane / Acetic Acid |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

Step 1b: Directed ortho-Methylation (Conceptual)

While a direct methylation of N-(3-bromo-5-iodophenyl)acetamide at the position ortho to the amino group can be challenging, conceptually, this transformation is key. In practice, obtaining the 3-bromo-5-iodo-2-methylaniline intermediate may be more efficiently achieved from a different starting material, such as a nitrotoluene derivative, as outlined in the alternative pathway below.

Alternative and More Practical Route to the Key Intermediate

A more practical approach to 3-bromo-5-iodo-2-methylaniline often involves starting from a commercially available nitrotoluene and introducing the halogen substituents prior to the reduction of the nitro group. A representative sequence is the synthesis of 4-bromo-6-fluoro-1H-indazole from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, which highlights the viability of this strategy.[2] By analogy, a plausible route to our key intermediate would be:

-

Nitration of a suitable toluene derivative.

-

Sequential halogenation (bromination and iodination). The order of these steps would be determined by the directing effects of the substituents.

-

Reduction of the nitro group to the corresponding aniline.

Given the complexity and potential for multiple isomers, for the purpose of this guide, we will assume the successful synthesis of 3-bromo-5-iodo-2-methylaniline as the starting point for the final indazole formation.

PART 2: Synthesis of this compound

With the key 3-bromo-5-iodo-2-methylaniline intermediate in hand, the final and critical step is the construction of the indazole ring. This is achieved through a classical and reliable method involving diazotization of the primary amine followed by an intramolecular cyclization.

The Core Transformation: Diazotization and Intramolecular Cyclization

This reaction proceeds via the in-situ formation of a diazonium salt from the 2-methylaniline derivative. The resulting diazonium species is unstable and undergoes a spontaneous intramolecular cyclization, with the loss of a proton from the methyl group, to form the stable aromatic indazole ring.

Caption: Overall workflow for the synthesis of this compound.

This protocol is adapted from established procedures for the synthesis of indazoles from 2-methylanilines.[3]

-

Prepare a solution of 3-bromo-5-iodo-2-methylaniline (1.0 eq.) in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30-60 minutes.

-

Gradually warm the reaction mixture to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the cyclization. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium hydroxide or sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

| Parameter | Value |

| Starting Material | 3-Bromo-5-iodo-2-methylaniline |

| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Acetic Acid |

| Solvent | Aqueous/Acidic Medium |

| Temperature | 0-5 °C (diazotization), then warming |

| Reaction Time | 1-3 hours |

The choice of an acidic medium is critical for the generation of nitrous acid (HNO₂) in situ from sodium nitrite, which is the active diazotizing agent. The low temperature is essential to ensure the stability of the intermediate diazonium salt, preventing its premature decomposition. The subsequent warming of the reaction mixture provides the necessary activation energy for the intramolecular cyclization, which is the rate-determining step in the formation of the indazole ring. The methyl group at the ortho position to the diazonium salt is crucial, as it is the site of deprotonation during the final aromatization step.

Caption: Mechanism of diazotization and cyclization for indazole synthesis.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, based on the principle of constructing the indazole ring from a pre-functionalized aniline, offers a reliable and controllable method for the preparation of this compound. This approach circumvents the regioselectivity issues associated with the direct halogenation of the indazole core. The resulting di-halogenated indazole is a valuable platform for the development of novel therapeutics, allowing for selective functionalization at both the C4 and C6 positions through modern cross-coupling methodologies. As the demand for structurally complex and diverse small molecules continues to grow in the field of drug discovery, robust and well-understood synthetic routes to key building blocks like this compound will remain of paramount importance.

References

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021). National Institutes of Health. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-6-iodo-1H-indazole (CAS No. 885518-97-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-iodo-1H-indazole is a halogenated heterocyclic compound that has emerged as a critical structural motif and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzene ring of the indazole scaffold, provides two distinct points for chemical modification, enabling the synthesis of complex molecular architectures. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics. The indazole core is a recognized "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds, including a variety of kinase inhibitors.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 885518-97-8 | [3] |

| Molecular Formula | C₇H₄BrIN₂ | [3] |

| Molecular Weight | 322.93 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥97% | [4][5] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [4] |

Safety Information:

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4]

Synthesis and Mechanistic Insights

The synthesis of this compound can be conceptually derived from synthetic routes for analogous halo-indazoles. A plausible and efficient method involves the direct iodination of the readily available 4-bromo-1H-indazole. This approach is analogous to the synthesis of the isomeric 6-bromo-3-iodo-1H-indazole, where the indazole ring is activated for electrophilic substitution.[6]

Proposed Synthetic Protocol:

-

Deprotonation: 4-Bromo-1H-indazole is treated with a suitable base, such as potassium hydroxide (KOH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). This step deprotonates the indazole at the N1 position, forming a more nucleophilic indazolide anion. The choice of a strong base is critical for ensuring complete deprotonation, which in turn facilitates the subsequent electrophilic attack.

-

Iodination: An electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), is then introduced to the reaction mixture. The indazolide anion attacks the electrophilic iodine, leading to the formation of this compound. The reaction is typically stirred at room temperature to allow for complete conversion. The use of NIS is often preferred in modern synthesis due to its ease of handling and milder reaction conditions compared to molecular iodine.[6]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the desired this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

While a publicly available, detailed NMR spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of similar substituted indazoles.[5][7][8] The electron-withdrawing effects of the bromine and iodine atoms, as well as their anisotropic effects, will influence the chemical shifts of the remaining aromatic protons and carbons.

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~8.1 | s |

| H-5 | ~7.6 | d |

| H-7 | ~7.9 | d |

| N-H | >13.0 | br s |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~115 (C-Br) |

| C-5 | ~130 |

| C-6 | ~95 (C-I) |

| C-7 | ~128 |

| C-7a | ~140 |

Note: Predicted values are based on general substituent effects on the indazole ring and should be confirmed by experimental data.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[2] This allows for selective functionalization at the 6-position, followed by a subsequent reaction at the 4-position.

Selective Cross-Coupling Reactions:

-

Sonogashira Coupling: The more reactive iodo group at the 6-position can undergo a selective Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is a powerful tool for introducing alkynyl moieties, which are themselves versatile functional groups.[9][10]

-

Suzuki-Miyaura Coupling: Similarly, the iodo group can be selectively coupled with an organoboron reagent (boronic acid or ester) under Suzuki-Miyaura conditions. This reaction is widely used to form carbon-carbon bonds and introduce aryl or heteroaryl substituents.[11][12]

Following the initial coupling at the 6-position, the less reactive bromo group at the 4-position can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to generate highly functionalized indazole derivatives.

Caption: Regioselective functionalization of this compound.

Applications in Drug Discovery: Targeting Polo-Like Kinase 4 (PLK4)

The indazole scaffold is a cornerstone in the development of kinase inhibitors.[13] this compound and its isomers are key intermediates in the synthesis of inhibitors for Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a pivotal role in centriole duplication and cell cycle regulation.[6][14] Overexpression of PLK4 is implicated in the development and progression of various cancers, including breast cancer and neuroblastoma, making it an attractive therapeutic target.[6][15]

The synthesis of potent PLK4 inhibitors often involves the use of halo-indazoles as scaffolds for the introduction of various substituents that can interact with the kinase's active site. For instance, the general structure of many indazole-based PLK4 inhibitors features a core indazole ring with substitutions at the 3, 4, and 6-positions designed to optimize potency and selectivity.[4][16]

Illustrative Signaling Pathway:

PLK4 is a master regulator of centriole duplication. Its activity is tightly controlled throughout the cell cycle. Overexpression of PLK4 leads to centrosome amplification, which can result in chromosomal instability, a hallmark of cancer. Inhibiting PLK4 can disrupt this process, leading to mitotic errors and ultimately, apoptosis in cancer cells.

Caption: Role of PLK4 in cancer and its inhibition.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties and the differential reactivity of its halogen substituents make it an ideal scaffold for the construction of complex, biologically active molecules. The demonstrated utility of related structures in the synthesis of potent kinase inhibitors, particularly for targets like PLK4, highlights the importance of this compound for researchers and scientists working at the forefront of cancer therapy and medicinal chemistry.

References

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 2020. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2023. [Link]

-

Sunway Pharm Ltd. This compound - CAS:885518-97-8. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 2024. [Link]

-

Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 2019. [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 2022. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 2024. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 2022. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. [Link]

-

Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.[Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2022. [Link]

-

Some reported VEGFR-2 inhibitors (I, II, III, and IV) and the target compounds (5–18) having the same pharmacophoric features. ResearchGate. [Link]

-

Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry, 2018. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 2023. [Link]

-

Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 2024. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022. [Link]

-

(PDF) 13C NMR of indazoles. ResearchGate, 2016. [Link]

-

Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies. European Journal of Medicinal Chemistry, 2024. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Bromo-6-iodo-1H-indazole: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-6-iodo-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the molecular structure, a robust synthetic pathway, thorough characterization methodologies, and its strategic application as a versatile building block in the synthesis of kinase inhibitors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows it to act as a versatile template for designing ligands that can effectively interact with various biological targets.[3][4] Specifically, the indazole moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors, including several FDA-approved drugs.[2][5] The strategic introduction of halogen atoms, such as bromine and iodine, onto the indazole ring provides critical handles for further molecular elaboration through cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[6][7] this compound, with its distinct substitution pattern, offers a valuable platform for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . Its structure is characterized by an indazole core substituted with a bromine atom at the 4-position and an iodine atom at the 6-position.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 885518-97-8 | [8] |

| Molecular Formula | C₇H₄BrIN₂ | [6] |

| Molecular Weight | 322.93 g/mol | [6] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and hot methanol (predicted) | General knowledge |

Synthesis of this compound

A robust and reproducible synthesis of this compound can be achieved through a multi-step process starting from a commercially available substituted aniline. The following protocol is adapted from established methodologies for the synthesis of related halogenated indazoles.[9][10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-6-fluoro-1H-indazole (Intermediate C)

This initial step involves the formation of the indazole ring from a suitable precursor. A plausible route starts with 4-bromo-2-fluoro-6-nitrotoluene.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluoro-6-nitrotoluene (1 equivalent) in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Reaction: Heat the mixture to 100-110 °C for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess DMF-DMA under reduced pressure. The resulting crude enamine is used in the next step without further purification.

-

Cyclization: Dissolve the crude enamine in a mixture of ethanol and acetic acid (1:1). Add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture and pour it into ice-cold water. The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-bromo-6-fluoro-1H-indazole.

Step 2: Iodination of 4-Bromo-6-fluoro-1H-indazole to yield this compound (Product D)

This step involves a halogen exchange reaction, which is a known method for the synthesis of iodoarenes. A more direct iodination of a bromo-indazole precursor at a different position has been documented and can be adapted.[9]

-

Reaction Setup: In a sealed tube, dissolve 4-bromo-6-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagents: Add sodium iodide (3-5 equivalents) and a catalytic amount of a copper(I) salt (e.g., CuI, 10 mol%).

-

Reaction: Heat the mixture to 120-140 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia. Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Comprehensive Molecular Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Predicted Spectroscopic Data

While experimental spectra are definitive, predicted data based on analogous structures provides a valuable reference.[11]

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | N-H |

| ~8.0 | s | 1H | H-3 |

| ~7.8 | s | 1H | H-5 |

| ~7.6 | s | 1H | H-7 |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~135 | C-3 |

| ~128 | C-5 |

| ~125 | C-3a |

| ~120 | C-7 |

| ~115 | C-4 |

| ~90 | C-6 |

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₇H₄BrIN₂ [M+H]⁺ would be a key value to confirm the elemental composition.

FT-IR Spectroscopy: Expected characteristic peaks would include N-H stretching (~3100-3000 cm⁻¹) and C=C aromatic stretching (~1600-1450 cm⁻¹).

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of kinase inhibitors due to the differential reactivity of the bromine and iodine substituents in palladium-catalyzed cross-coupling reactions. Generally, the C-I bond is more reactive than the C-Br bond, allowing for selective functionalization.[6]

Strategic Application in Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a selective Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry.

Reaction Workflow Diagram

Caption: Workflow for a selective Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2 equivalents).

-

Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor the reaction by LC-MS to confirm selective coupling at the 6-position.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography to yield the 4-bromo-6-aryl-1H-indazole. The remaining bromine at the 4-position can be used for a subsequent cross-coupling reaction to introduce further diversity.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its dihalogenated nature allows for sequential and selective functionalization, making it an ideal starting material for the creation of diverse libraries of compounds for screening against biological targets such as protein kinases. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile compound in their drug discovery endeavors.

References

- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions.

-

Crystals. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. MDPI. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

-

Molecules. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

-

ResearchGate. (2006). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

- BenchChem. (2025). comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.

-

Molecules. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Retrieved from [Link]

-

(n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

University of Groningen. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 4-Iodo-3-methyl-1H-indazole in the Synthesis of Potent Kinase Inhibitors.

-

Journal of the American Chemical Society. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. ACS Publications. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2023). Laser spectroscopic characterization of supersonic jet cooled 2,7-diazaindole. Royal Society of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Bioorganic & Medicinal Chemistry Letters. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Elsevier. Retrieved from [Link]

-

RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. Retrieved from [Link]

- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

-

ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

-

(n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. Retrieved from [Link]

- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

Sources

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1H-Indazole,4-broMo-6-iodo-(885518-97-8) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-6-iodo-1H-indazole solubility data

An In-depth Technical Guide on the Solubility of 4-Bromo-6-iodo-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility of this compound, a halogenated indazole derivative with potential applications in pharmaceutical research and development. As solubility is a critical determinant of a compound's downstream developability, influencing everything from in-vitro assay performance to in-vivo bioavailability, a robust and early understanding is paramount. This document details the key physicochemical principles governing the solubility of this molecule, presents gold-standard experimental protocols for its determination, and discusses the interpretation of solubility data in the context of drug discovery. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for informed decision-making.

Introduction: The Role of this compound in Drug Discovery

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The specific derivative, this compound, represents a highly functionalized building block. The presence of two distinct halogen atoms (bromine and iodine) at positions amenable to further modification via cross-coupling reactions makes it a valuable intermediate for the synthesis of complex molecular architectures.

However, before significant resources are invested in synthetic campaigns, a thorough understanding of the compound's fundamental physicochemical properties is essential. Among these, solubility is arguably one of the most critical.[1] Poor solubility can confound biological screening results, lead to poor absorption and bioavailability, and present significant formulation challenges.[1][2] This guide, therefore, serves as a foundational resource for scientists tasked with characterizing this compound.

Physicochemical Profile and Predicted Solubility Behavior

The molecular structure of this compound dictates its solubility profile. A rational assessment of its key features allows for an expert prediction of its behavior in various solvent systems.

-

High Lipophilicity: The aromatic indazole core combined with two heavy halogen atoms results in a molecule that is predominantly nonpolar and hydrophobic. Computationally predicted LogP (partition coefficient) values are typically high for such structures, suggesting a strong preference for nonpolar environments over aqueous media.

-

Crystal Lattice Energy: As a solid, the energy required to break the compound's crystal lattice structure and solvate the individual molecules is a key barrier to dissolution. A high melting point often correlates with strong intermolecular forces and, consequently, lower solubility.

-

Hydrogen Bonding Capability: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. This provides a mechanism for interaction with polar protic solvents (e.g., alcohols) and water, although this effect is likely overshadowed by the molecule's overall lipophilicity.

-

Ionization State (pKa): The indazole N-H proton is weakly acidic. Its pKa is predicted to be high, meaning the molecule will be overwhelmingly neutral at physiological pH (around 7.4).[3] Since the ionized form of a compound is typically much more water-soluble than its neutral form, this lack of ionization further points towards very low aqueous solubility.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Prediction | Implication for Solubility | Source |

| Molecular Formula | C₇H₄BrIN₂ | - | [4] |

| Molecular Weight | 322.93 g/mol | High MW can negatively impact solubility. | [5] |

| Physical Form | Solid | Crystal lattice energy must be overcome. | [5] |

| Predicted LogP | > 3.5 | Indicates high lipophilicity and low aqueous solubility. | - |

| Predicted pKa (N-H) | > 12 | Predominantly neutral at physiological pH, limiting aqueous solubility. | - |

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is assessed in two primary forms, and understanding the difference is crucial for correct data interpretation.[3][6]

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[2][6] It reflects the solubility of the compound in a non-equilibrium state, often as an amorphous solid, and is influenced by the presence of co-solvents like DMSO.[7] While useful for early-stage screening to flag potential issues, it often overestimates the true solubility.[7]

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a specific solvent at a given temperature.[3][7] This is the "gold standard" value required for pre-formulation and late-stage development. The shake-flask method is the most reliable technique for its determination.[3][7]

The logical workflow for assessing both solubility types is illustrated below.

Caption: Experimental workflow for solubility characterization.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of this compound.

4.1. Principle An excess of the solid compound is agitated in the solvent of interest for a sufficient duration to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is measured analytically.[3][7][8]

4.2. Materials & Equipment

-

This compound (purity >95%)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Acetonitrile, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible, low-binding)

-

Calibrated HPLC-UV system

-

Volumetric glassware

4.3. Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[7]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

Quantification: Prepare a standard curve of this compound of known concentrations. Analyze the filtered sample by a validated HPLC-UV method and determine the concentration by interpolating from the standard curve.[10]

-

Self-Validation: After sampling, measure the pH of the remaining suspension to ensure the compound did not alter the buffer's properties.[7] Optionally, the remaining solid can be recovered and analyzed (e.g., by microscopy or XRPD) to check for any changes in its physical form (polymorphism), which would invalidate the measurement.

Anticipated Solubility Data and Interpretation

While specific experimental data is not publicly available, an anticipated solubility profile can be constructed based on the physicochemical properties discussed. This table serves as a template for recording experimental results.

Table 2: Anticipated Thermodynamic Solubility of this compound

| Solvent System | Solvent Type | Anticipated Solubility Class | Expected Range | Experimental Value (µg/mL) |

| Water | Aqueous | Practically Insoluble | < 1 | TBD |

| PBS (pH 7.4) | Aqueous Buffer | Practically Insoluble | < 1 | TBD |

| 0.1 M HCl | Acidic Aqueous | Practically Insoluble | < 1 | TBD |

| Ethanol | Polar Protic Organic | Sparingly Soluble | 30 - 100 | TBD |

| Acetonitrile | Polar Aprotic Organic | Soluble | 100 - 1000 | TBD |

| Dichloromethane | Nonpolar Organic | Freely Soluble | > 1000 | TBD |

| DMSO | Polar Aprotic Organic | Very Soluble | > 10,000 | TBD |

TBD: To Be Determined

Interpretation: The expected "Practically Insoluble" classification in aqueous media is a significant flag for drug development. Such low solubility would likely lead to poor absorption from the gastrointestinal tract and may require enabling formulation technologies (e.g., amorphous solid dispersions, lipid-based formulations) to achieve therapeutic exposure.

References

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake-Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Bergström, C. A., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology. [Link]

-

PubChem. (n.d.). 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. This compound [chemicalbook.com]

- 5. 6-Bromo-4-iodo-1H-indazole | 885519-41-5 [sigmaaldrich.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-6-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

Therefore, this guide will take a dual approach. Firstly, it will provide a detailed theoretical analysis and prediction of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-Bromo-6-iodo-1H-indazole based on fundamental principles and comparative data from structurally related compounds. Secondly, it will present the available experimental data for a closely related isomer, 6-Bromo-3-iodo-1H-indazole, to offer a valuable point of reference. This guide is designed to equip researchers with the necessary knowledge to anticipate, interpret, and validate the spectral characteristics of this compound should they acquire this data experimentally.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is presented below, with the standard numbering system for the indazole ring. The bromine and iodine substituents at positions 4 and 6, respectively, will significantly influence the electronic environment of the molecule and, consequently, its spectral properties.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents.

-

N-H Proton: A broad singlet is anticipated for the N-H proton, likely in the region of 10-13 ppm, although its observation and chemical shift are highly dependent on the solvent and concentration.

-

Aromatic Protons:

-

H3: The proton at position 3 is expected to appear as a singlet or a narrow doublet, with a chemical shift influenced by the adjacent nitrogen atoms.

-

H5 and H7: The protons at positions 5 and 7 will likely appear as singlets or narrow doublets due to the substitution pattern. The deshielding effects of the adjacent halogen atoms will cause downfield shifts.

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | 10.0 - 13.0 | br s |

| H3 | 8.0 - 8.5 | s |

| H5 | 7.5 - 8.0 | s |

| H7 | 7.8 - 8.3 | s |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the seven carbon atoms of the indazole ring. The chemical shifts will be significantly affected by the attached halogens.

-

C4 and C6: The carbons directly bonded to the bromine and iodine atoms will have their chemical shifts influenced by the heavy atom effect, which can be complex. Generally, carbon atoms attached to halogens are deshielded.

-

Other Aromatic Carbons: The remaining carbon atoms will exhibit chemical shifts typical for aromatic and heteroaromatic rings.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 130 - 140 |

| C4 | 110 - 120 |

| C5 | 120 - 130 |

| C6 | 90 - 100 |

| C7 | 125 - 135 |

| C3a | 135 - 145 |

| C7a | 140 - 150 |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed at m/z corresponding to the molecular weight of the compound (322.93 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

-

Fragmentation Pattern: Fragmentation may involve the loss of the halogen atoms (Br and I) and potentially the cleavage of the indazole ring.

Experimental Spectral Data for 6-Bromo-3-iodo-1H-indazole (Isomer)

For comparative purposes, the following experimental data for the isomer 6-Bromo-3-iodo-1H-indazole is provided from a patent application.

Table 3: Experimental ¹H NMR Data for 6-Bromo-3-iodo-1H-indazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 10.52 | s | - |

| H7 | 7.70 | s | - |

| H4 | 7.40 | d | 7.8 |

| H5 | 7.35 | dd | 8.4, 1.2 |

Note: The data was recorded on a 600 MHz instrument in CDCl₃.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Figure 3: Workflow for Mass Spectrometry.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile. The concentration should be low, typically in the range of 1-10 µg/mL.

-

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

-

Mass Analysis:

-

Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or ion trap).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Conclusion

While the experimental spectral data for this compound remains elusive in publicly accessible sources, this guide provides a robust framework for its anticipated spectral characteristics. The predicted ¹H and ¹³C NMR data, along with the expected mass spectral behavior, offer a solid foundation for researchers working with this compound. The inclusion of experimental data for a closely related isomer and detailed analytical protocols further enhances the utility of this guide. It is our hope that this document will serve as a valuable resource for the scientific community and will be updated with experimental data as it becomes available.

References

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (URL not available in the provided search results)

Introduction: The Significance of Halogenated Indazoles

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-6-iodo-1H-indazole

This guide provides a comprehensive overview of the synthesis, structural elucidation, and scientific rationale behind this compound, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the targeted placement of halogen atoms offers a versatile handle for further chemical modifications.[1][2]

Indazoles are bicyclic heterocyclic compounds that are isosteric to purines and have been identified as core components in a wide array of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The introduction of halogen atoms, such as bromine and iodine, onto the indazole ring system is a key strategy in drug design. Halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets.[5]

Specifically, the bromo- and iodo-substituents on the indazole core serve as valuable synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures and the exploration of diverse chemical space in the pursuit of novel drug candidates. The title compound, this compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Synthetic Approach: A Guided Protocol

The synthesis of this compound can be achieved through the electrophilic iodination of a commercially available precursor, 4-bromo-1H-indazole. This approach is based on established methodologies for the halogenation of indazole derivatives.[6][7] The C6 position of the 4-bromo-1H-indazole ring is activated towards electrophilic substitution, making it the most probable site for iodination.

Proposed Reaction Scheme

The proposed synthesis involves the direct iodination of 4-bromo-1H-indazole using molecular iodine in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base is crucial for the deprotonation of the indazole N-H, which enhances the electron density of the ring system and facilitates the electrophilic attack by iodine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the synthesis of a regioisomeric indazole.[7]

-

Reaction Setup: To a solution of 4-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 eq). Stir the mixture at room temperature until the starting material is fully dissolved and the base has reacted.

-

Addition of Iodine: In a separate flask, prepare a solution of iodine (I₂) (1.5 eq) in DMF. Add this solution dropwise to the reaction mixture from Step 1.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). This will quench any unreacted iodine and neutralize the reaction mixture.

-

Isolation of Product: A solid precipitate is expected to form. Collect the solid by vacuum filtration and wash it with water.

-

Purification: Dry the collected solid to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Molecular Structure

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following table summarizes the expected and reported spectroscopic data for this compound.

| Technique | Expected/Reported Data | Reference |

| ¹H NMR | The proton NMR spectrum is available and provides key structural information. | [8] |

| ¹³C NMR | Expected chemical shifts for aromatic carbons, with distinct signals for the carbon atoms bearing the bromo- and iodo-substituents. | Based on analogous structures |

| Mass Spec. | Molecular Ion Peak (M⁺) expected at m/z corresponding to C₇H₄BrIN₂. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom. | [9] |

| Molecular Wt. | 322.93 g/mol | [9] |

| Appearance | Expected to be a solid at room temperature. | [10] |

Mechanistic Insights and Rationale

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The indazole ring system is electron-rich and susceptible to attack by electrophiles.

The Role of the Base

The addition of potassium hydroxide is a critical step in this synthesis. The N-H proton of the indazole is acidic and can be removed by the strong base. The resulting indazolide anion is a more potent nucleophile than the neutral indazole, thereby accelerating the rate of electrophilic substitution.

Electrophilic Iodination

Molecular iodine (I₂) is a relatively weak electrophile. However, in the presence of the highly activated indazolide anion, the reaction proceeds efficiently. The iodination is expected to occur at the C6 position due to the directing effects of the existing bromo-substituent and the overall electronic distribution of the indazole ring.

Conclusion and Future Directions

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The availability of this versatile building block opens up new avenues for the development of novel indazole-based compounds with potential applications in drug discovery.[11] The distinct halogenation pattern allows for selective functionalization at either the bromo- or iodo-substituted positions, enabling the creation of diverse chemical libraries for biological screening. Future work could focus on exploring the utility of this compound in various cross-coupling reactions and the biological evaluation of its derivatives.

References

- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023-02-07). RSC Advances.

- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.

- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Genung, N. E., Wei, L., & Aspnes, G. E. (2014).

- 4-Bromo-6-chloro-5-iodo-1-(oxan-2-YL)-1H-indazole. PubChem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC).

- 7-Bromo-3-iodo-1-methyl-1H-indazole. Vulcanchem.

- 4-BROMO-6-METHOXY-3-IODO (1H)INDAZOLE. ECHEMI.

- Supporting Information for a scientific article. RSC Publishing.

- Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelax

- 1H-Indazole,4-broMo-6-iodo-(885518-97-8) 1H NMR. ChemicalBook.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). RSC Publishing.

- Iodination reaction of commercial indazole.

- 6-Bromo-4-iodo-1H-indazole. Sigma-Aldrich.

- This compound. ChemicalBook.

- Sandmeyer reaction. Wikipedia.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central (PMC).

- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center.

- Supporting Information for a scientific article. Wiley-VCH.

- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. Der Pharma Chemica.

- Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021-06-18). Beilstein Journals.

- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. ChemicalBook.

- Sandmeyer Reaction. J&K Scientific LLC.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central (PMC).

- 4-bromo-1H-indazole. PubChem.

- A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Benchchem.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Master Organic Chemistry.

- Electrophilic iodination: A gateway to high iodine compounds and energetic m

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- This compound. Chemsrc.

- Sandmeyer Reaction. Organic Chemistry Portal.

- 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum. ChemicalBook.

- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.

- Synthesis of 6-bromo-4-iodoquinoline.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1H-Indazole,4-broMo-6-iodo-(885518-97-8) 1H NMR [m.chemicalbook.com]

- 9. This compound [chemicalbook.com]

- 10. 6-Bromo-4-iodo-1H-indazole | 885519-41-5 [sigmaaldrich.com]

- 11. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Halogenated Indazoles

An In-Depth Technical Guide to 4-Bromo-6-iodo-1H-indazole: Synthesis, Reactivity, and Applications in Modern Drug Discovery